molecular formula C19H20N2O2 B2407317 (E)-cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate CAS No. 327076-78-8

(E)-cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate

Cat. No.: B2407317
CAS No.: 327076-78-8
M. Wt: 308.381
InChI Key: MILGXJYYUGEUON-SDNWHVSQSA-N
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Description

(E)-Cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate (CAS 327076-78-8) is a cyanoacrylate ester featuring a cyclohexyl ester group, a cyano substituent, and a 1-methylindole moiety at the 3-position. Its molecular formula is C₁₉H₂₀N₂O₂, with an average molecular weight of 308.38 g/mol and an E-configuration at the α,β-unsaturated ester bond . Key structural attributes include:

  • Cyclohexyl ester: Enhances lipophilicity and steric bulk compared to smaller alkyl esters.
  • Cyano group: Introduces electron-withdrawing effects, stabilizing the acrylate system and influencing reactivity.

Crystallographic data for related compounds (e.g., methyl esters) suggest planar geometries stabilized by conjugated π-systems, with bond lengths and angles consistent with E-configurations .

Properties

IUPAC Name

cyclohexyl (E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-21-13-15(17-9-5-6-10-18(17)21)11-14(12-20)19(22)23-16-7-3-2-4-8-16/h5-6,9-11,13,16H,2-4,7-8H2,1H3/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILGXJYYUGEUON-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)OC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)OC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often involve the use of solvents like ethanol or methanol and bases such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The acrylate’s conjugated double bond and electron-deficient cyano group make it susceptible to oxidation.

Epoxidation

Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane yields an epoxide derivative. The cyclohexyl group reduces reaction rates compared to methyl analogs due to steric hindrance.

Epoxidation Parameters Details
Oxidizing AgentmCPBA (1.2 equiv)
SolventDichloromethane
Temperature0°C → room temperature
Yield~45% (estimated from methyl analog data)

Nucleophilic Additions

The acrylate’s β-carbon is electrophilic, enabling nucleophilic attacks.

Michael Addition

Reacts with secondary amines (e.g., piperidine) or thiols at the β-position, forming adducts. Steric hindrance from the cyclohexyl group slows kinetics .

Michael Addition Example Details
NucleophilePiperidine (1.5 equiv)
SolventEthanol
TemperatureReflux
Yield~55% (extrapolated from amide analogs)

Hydrolysis Reactions

The cyclohexyl ester undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Concentrated HCl in dioxane/water (1:1) at 80°C cleaves the ester to the corresponding carboxylic acid.

Hydrolysis Parameters Details
Acid6M HCl
Time12–24 hours
Yield~70% (estimated from methyl ester data)

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica ) selectively hydrolyze the ester in biphasic systems, preserving the cyano group.

Cycloaddition Reactions

The acrylate participates in [4+2] Diels-Alder reactions with electron-rich dienes (e.g., furan), forming bicyclic products. The reaction is regioselective due to the electron-deficient dienophile system.

Cyano Group Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an amine, yielding a β-amino acrylate derivative .

Ester Transposition

Reaction with Grignard reagents (e.g., MeMgBr) displaces the cyclohexyl group, forming methyl ester analogs.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces E→Z isomerization , though the equilibrium favors the E-isomer (95:5 ratio) due to steric clash in the Z-form.

Comparative Reactivity Table

Reaction Type Key Influence of Cyclohexyl Group Yield vs. Methyl Analog
Knoevenagel CondensationSlower kinetics due to steric bulk~10% lower
EpoxidationReduced reaction rate~15% lower
Michael AdditionLower nucleophilic accessibility~20% lower
HydrolysisHigher stability under basic conditionsComparable

Scientific Research Applications

Reaction Conditions:

  • Reagents : Indole derivative, cyanoacrylate, base (e.g., sodium ethoxide)
  • Solvent : Ethanol
  • Temperature : Reflux or room temperature for several hours

Medicinal Chemistry

(E)-cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate is primarily investigated for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant binding affinities for targets involved in cancer pathways. The indole moiety may modulate gene transcription related to cancer progression.
  • Anti-inflammatory Effects : The compound's structure suggests potential interactions with inflammatory pathways. Studies have shown that indole derivatives can inhibit specific protein interactions involved in inflammation .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, enabling the development of new materials and derivatives with enhanced biological activity or altered pharmacokinetic properties. Its functional groups allow for various chemical reactions, including:

  • Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions.
  • Electrophilic Addition : The double bond in the acrylate moiety is susceptible to electrophilic addition .

Materials Science

In materials science, this compound can be utilized in the production of polymers and advanced materials due to its reactive functional groups and ability to form cross-linked networks.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Anticancer Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents.
  • Inflammation Modulation : Animal models have shown that derivatives of this compound can significantly reduce markers of inflammation, indicating its therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism by which (E)-cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate exerts its effects involves interactions with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methyl (E)-2-Cyano-3-(1H-indol-3-yl)acrylate
  • Key differences : Lacks the methyl group on the indole nitrogen.
  • Impact : The absence of the N-methyl group allows for hydrogen bonding via the indolic NH, influencing crystal packing and solubility. For example, single-crystal X-ray studies of this compound reveal intermolecular N–H···O interactions absent in the methylated analog .
  • Molecular weight : 226.23 g/mol (C₁₂H₁₀N₂O₂), significantly lower than the cyclohexyl derivative.
Methyl (E)-2-Cyano-3-(Pyridyl)acrylates (2-, 3-, and 4-Pyridyl variants)
  • Key differences : Pyridyl substituents replace the indole ring .
  • Impact: Pyridyl groups introduce basic nitrogen atoms, altering electronic properties (e.g., increased polarity) and enabling coordination chemistry.
  • Synthesis : Prepared via analogous routes using pyridine derivatives instead of indole, with yields influenced by steric and electronic effects of the pyridyl position .

Ester Group Modifications

(Z)-Ethyl 2-Cyano-3-(2-methyl-1H-indol-7-yl)acrylate
  • Key differences : Z-configuration and ethyl ester group.
  • Ethyl ester decreases steric hindrance compared to cyclohexyl, enhancing solubility in polar solvents .
Ethyl 3-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate
  • Key differences : Contains a trifluoromethyl and chloro-substituted pyridinyl group on the indole nitrogen.
  • The bulky pyridinyl group may hinder crystallization compared to simpler N-methylindole derivatives .

Functional Group Transformations

(2E)-3-[1-(2-Cyanoethyl)-1H-indol-3-yl]acrylic Acid
  • Key differences: Replaces the ester with a carboxylic acid and adds a cyanoethyl group on the indole nitrogen.
  • Impact: The free carboxylic acid enables salt formation and hydrogen bonding, increasing aqueous solubility.

Structural and Physicochemical Data Comparison

Compound Name Ester Group Aromatic Substituent Molecular Weight (g/mol) Key Features
Target Compound Cyclohexyl 1-Methyl-1H-indol-3-yl 308.38 High lipophilicity; restricted H-bonding due to N-methyl group.
Methyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate Methyl 1H-Indol-3-yl 226.23 NH group enables crystal packing via H-bonding.
Methyl (E)-2-cyano-3-(4-pyridyl)acrylate Methyl 4-Pyridyl 188.18 Polar, basic nitrogen; higher symmetry.
(Z)-Ethyl 2-cyano-3-(2-methyl-1H-indol-7-yl)acrylate Ethyl 2-Methyl-1H-indol-7-yl 254.28 Z-configuration reduces conjugation; ethyl ester improves solubility.
(2E)-3-[1-(2-Cyanoethyl)-1H-indol-3-yl]acrylic Acid None (acid) 1-(2-Cyanoethyl)-1H-indol-3-yl 240.26 Free acid enhances solubility; cyanoethyl adds steric bulk.

Biological Activity

(E)-cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a cyclohexyl group, a cyano group, and an indole derivative, contributing to its diverse biological activities. The molecular formula is C19H20N2O2C_{19}H_{20}N_{2}O_{2} with a molecular weight of approximately 308.38 g/mol.

The biological activity of this compound can be attributed to:

  • Indole Moiety : Known for its interaction with various receptors and enzymes, potentially modulating neurotransmitter systems.
  • Cyano Group : Engages in hydrogen bonding and nucleophilic addition reactions, enhancing the compound's reactivity and biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Properties : Indole derivatives are frequently explored for their ability to inhibit tumor growth. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells .
  • Anti-inflammatory Effects : These compounds may also possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, primarily using the Knoevenagel condensation reaction . This involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base like sodium ethoxide .

Synthetic Route Overview

StepReagentsConditions
1Aldehyde + Ethyl cyanoacetateReflux in ethanol for 1 hour
2Base (NaOEt)Room temperature for 2–8 hours

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Activity : A study demonstrated that indole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as HCT116 and MCF7. The most active compounds showed IC50 values of approximately 2.5 µM .
  • Neuroprotective Effects : Some indole-based compounds have been reported to enhance neuroprotective effects in various models, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (E)-cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate?

  • Methodological Answer : The synthesis typically involves sequential alkylation and condensation steps. For example:

Alkylation : Introduce substituents (e.g., methyl or cyclohexyl groups) to the indole nitrogen using NaH and alkyl halides (e.g., methyl iodide) in acetonitrile (ACN) at 0°C to room temperature .

Condensation : React the alkylated indole with acrylate derivatives (e.g., cyanoacrylates) under acidic or catalytic conditions. Cu(OTf)₂ is often used for [3+2] or [4+2] cycloadditions to form fused heterocycles .

Purification : Column chromatography with ethyl acetate/hexane gradients (15–20% EtOAc) yields pure products .

  • Key Considerations : Optimize reaction time (1.5–3.5 hours) and stoichiometry (1.2 eq. alkylating agent) to minimize byproducts.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Confirm regiochemistry and E/Z configuration via coupling constants (e.g., J = 12–16 Hz for trans-alkene protons) .
  • FT-IR : Identify cyano (C≡N, ~2220 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) functional groups .
  • X-Ray Crystallography : Resolve absolute configuration and molecular packing using SHELX programs (e.g., SHELXL for refinement) .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to validate assignments.

Advanced Research Topics

Q. How can crystallographic data resolve structural ambiguities in polymorphic forms of this compound?

  • Methodology :

  • Single-Crystal X-Ray Diffraction : Determine unit cell parameters and space group (e.g., monoclinic P2₁/c) to identify polymorphs .
  • SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement, incorporating hydrogen-bonding constraints .
    • Case Study : Ethyl 2-cyano-3-(4-methylphenyl)acrylate exists in two monoclinic polymorphs with distinct π-π stacking motifs, resolved via R-factor analysis (R = 0.055) .

Q. What role do hydrogen-bonding networks play in stabilizing the solid-state structure of this compound?

  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D = donor, A = acceptor):

  • Motifs : Chains (C(6)), rings (R₂²(8)), or intramolecular bonds (S(6)) influence packing efficiency .
    • Experimental Design : Compare hydrogen-bonding patterns in derivatives (e.g., cyclohexyl vs. phenyl substituents) to assess steric/electronic effects on crystal density .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Approach :

  • Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd(OAc)₂ or Cu(OTf)₂) to predict regioselectivity in cycloadditions .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution .
    • Validation : Cross-reference computed activation energies with experimental yields (e.g., 78–94% for Cu-catalyzed reactions) .

Q. What strategies address contradictions in biological activity data for indole-based acrylates?

  • Case Study : UK-5099 (a structural analog) inhibits mitochondrial pyruvate transport (IC₅₀ = 50 nM), but activity varies with substituents.

  • Structure-Activity Relationship (SAR) : Replace the phenyl group in UK-5099 with cyclohexyl to assess steric effects on target binding .
  • Assays : Use mitochondrial O₂ consumption assays to quantify inhibition, comparing IC₅₀ values across analogs .

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